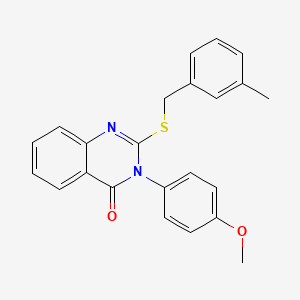![molecular formula C17H16FN3O2 B12024116 N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide](/img/structure/B12024116.png)
N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide is an organic compound characterized by the presence of both ethyl and fluorophenyl groups attached to an oxamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide typically involves the condensation of 4-ethylphenylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with oxalyl chloride to yield the final oxamide compound. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux conditions
- Catalysts: Acid catalysts such as hydrochloric acid or Lewis acids like zinc chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-ethylbenzoic acid derivatives.
Reduction: Secondary amines with retained ethyl and fluorophenyl groups.
Substitution: Various substituted fluorophenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
Medicine:
- Explored for its potential anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which N-(4-ethylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, leading to inhibition or modulation of their activity. The exact molecular pathways involved can vary based on the specific application and target.
類似化合物との比較
- N-(4-methylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide
- N-(4-ethylphenyl)-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide
- N-(4-ethylphenyl)-N’-[(E)-(4-bromophenyl)methylideneamino]oxamide
Comparison:
N-(4-methylphenyl)-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its steric and electronic properties.
N-(4-ethylphenyl)-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
N-(4-ethylphenyl)-N’-[(E)-(4-bromophenyl)methylideneamino]oxamide: Bromine substitution can lead to different reactivity patterns and possibly enhanced biological effects due to the larger atomic size and different electronegativity.
特性
分子式 |
C17H16FN3O2 |
|---|---|
分子量 |
313.33 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16FN3O2/c1-2-12-5-9-15(10-6-12)20-16(22)17(23)21-19-11-13-3-7-14(18)8-4-13/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChIキー |
NUFJVJLIEHVGJN-YBFXNURJSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024050.png)
![(5E)-2-(4-propoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024051.png)

![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024058.png)
![1-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12024069.png)

![3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12024081.png)
![5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024087.png)
![N-(2,4-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12024102.png)
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12024109.png)
![(5E)-2-(4-methylphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024114.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide](/img/structure/B12024115.png)

